molecular formula C9H14N2O B13538940 1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone

1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone

Katalognummer: B13538940
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: CYVIBNBLHFRZHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with a 2-methylpropyl group and an ethanone group

Vorbereitungsmethoden

The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be compared with other similar pyrazole derivatives, such as:

    1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a similar structure but with the ethanone group at a different position on the pyrazole ring.

    1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one: Another isomer with the ethanone group at the 4-position.

    1-[1-(2-methylpropyl)-1H-pyrazol-2-yl]ethan-1-one: This compound has the ethanone group at the 2-position.

The uniqueness of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers.

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-[1-(2-methylpropyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C9H14N2O/c1-7(2)6-11-5-4-9(10-11)8(3)12/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

CYVIBNBLHFRZHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=CC(=N1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.